Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate
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Overview
Description
Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclohexene, featuring a hydroxyl group, a keto group, and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method to synthesize Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate involves an aldol condensation reaction. This process typically starts with the reaction of methyl acetoacetate with an aldehyde under basic conditions to form the desired product.
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Michael Addition: : Another route involves a Michael addition reaction where methyl acetoacetate reacts with an α,β-unsaturated carbonyl compound. This reaction is usually catalyzed by a base such as sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding diketones or carboxylic acids.
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Reduction: : Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or diols.
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Substitution: : The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or diols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.
Biology
This compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound serves as a precursor for the synthesis of various bioactive molecules. Its derivatives are explored for potential therapeutic applications, including anti-cancer and anti-viral agents.
Industry
In the industrial sector, this compound is used in the manufacture of fine chemicals and specialty materials. Its unique structure allows for the development of novel polymers and resins.
Mechanism of Action
The mechanism by which Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-hydroxy-4-oxocyclohex-3-enecarboxylate: Differing by the position of the keto group.
Methyl 3-hydroxy-5-oxocyclohexane-1-carboxylate: Lacking the double bond in the cyclohexene ring.
Uniqueness
Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in synthetic applications where precise control over chemical transformations is required.
Properties
IUPAC Name |
methyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h4-5,9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFAJKQVXLQRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=CC(=O)C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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